molecular formula C32H30ClN5O5S B13895324 Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate

Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate

Cat. No.: B13895324
M. Wt: 632.1 g/mol
InChI Key: IEXRBRTWQJQLGY-UHFFFAOYSA-N
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Description

Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate is a complex organic compound that features a variety of functional groups, including indole, pyrimidine, and benzenesulfonyl moieties

Preparation Methods

The synthesis of Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

Mechanism of Action

The mechanism of action of Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole and pyrimidine moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins . The benzenesulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to Tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate include:

Properties

Molecular Formula

C32H30ClN5O5S

Molecular Weight

632.1 g/mol

IUPAC Name

tert-butyl 6-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]-5-methoxy-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C32H30ClN5O5S/c1-32(2,3)43-31(39)37-15-14-20-16-28(42-4)25(17-27(20)37)35-30-34-18-24(33)29(36-30)23-19-38(26-13-9-8-12-22(23)26)44(40,41)21-10-6-5-7-11-21/h5-13,16-19H,14-15H2,1-4H3,(H,34,35,36)

InChI Key

IEXRBRTWQJQLGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl)OC

Origin of Product

United States

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